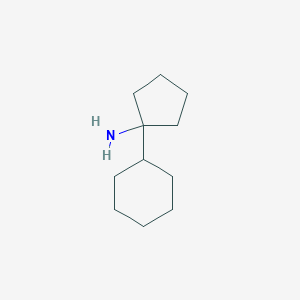

1-Cyclohexylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-cyclohexylcyclopentan-1-amine |

InChI |

InChI=1S/C11H21N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h10H,1-9,12H2 |

InChI Key |

FBACRGYFOGPVDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexylcyclopentan 1 Amine and Analogues

Direct Amination Strategies

Direct amination methods aim to introduce the amine functionality in a single or a two-step one-pot sequence, starting from readily available carbonyl precursors. These strategies are often favored for their operational simplicity and atom economy.

Reductive Amination Pathways Utilizing Ketone Precursors

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of 1-Cyclohexylcyclopentan-1-amine, the precursor would be cyclohexylcyclopentanone. The process involves two key steps: the formation of an imine or enamine intermediate via condensation of the ketone with an amine, followed by reduction of the C=N double bond. researchgate.netyoutube.com

The reaction is typically performed as a one-pot process where the ketone, an amine source (such as ammonia for a primary amine), and a reducing agent are combined. wikipedia.org The equilibrium between the ketone and the imine is driven towards the imine by the removal of water or by the in-situ reduction of the imine. wikipedia.org A variety of reducing agents and catalytic systems have been developed to facilitate this transformation under mild conditions. mdpi.com

Common reducing agents include sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated iminium ion over the ketone, and sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.com Catalytic hydrogenation using hydrogen gas (H₂) with metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used, green chemistry approach. wikipedia.orgmdpi.com Bimetallic catalysts, such as Rh-Ni systems, have shown enhanced activity and selectivity in the reductive amination of cyclic ketones. mdpi.com

Table 1: Catalytic Systems for Reductive Amination of Cyclic Ketones This table presents data for analogous cyclic ketones, illustrating typical catalyst performance.

| Catalyst System | Ketone Substrate | Amine Source | Key Findings | Reference |

|---|---|---|---|---|

| Ru/Nb₂O₅ | Cyclopentanone | NH₃ | Achieved 84% yield of cyclopentylamine under mild conditions (90°C, 2 MPa H₂). Catalyst morphology influenced activity. | researchgate.net |

| Rh/SiO₂ | Cyclohexanone (B45756) | NH₃ | 83.4% conversion with 99.1% selectivity to cyclohexylamine (B46788). | mdpi.com |

| 2 wt.% Ni-Rh/SiO₂ | Cyclohexanone | NH₃ | Superior performance with 99.8% conversion and 96.6% selectivity. The catalyst was recyclable. | mdpi.com |

| H₂/Pd | General Ketones | Primary/Secondary Amines | Palladium adsorbs hydrogen to form active hydride species that reduce the imine intermediate under mild conditions. | wikipedia.org |

Nucleophilic Addition to Cyclic Imines and Enamines

An alternative to direct reductive amination involves the pre-formation or in-situ generation of an imine or enamine, which then undergoes nucleophilic attack. libretexts.org Imines, containing a C=N double bond, are electrophilic at the carbon atom and can react with various nucleophiles. nih.gov

The general mechanism for imine formation is a reversible, acid-catalyzed process starting with the nucleophilic addition of a primary amine to the ketone. libretexts.org This is followed by a proton transfer to form a carbinolamine intermediate, which then eliminates water to yield an iminium ion that is deprotonated to the final imine. libretexts.orglibretexts.org

Enamines, or "unsaturated amines," are formed from the reaction of a ketone with a secondary amine. libretexts.orglibretexts.org They are electronically similar to enolate ions and are nucleophilic at the α-carbon. libretexts.org The Stork enamine reaction involves the Michael-type addition of an enamine to an α,β-unsaturated carbonyl acceptor. libretexts.org A similar strategy can be envisioned where an enamine derived from cyclopentanone reacts with a suitable cyclohexyl electrophile. fau.edu Subsequent hydrolysis of the resulting iminium salt would yield a functionalized ketone, which could then be converted to the target amine.

Stereoselective and Enantioselective Synthesis

The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For applications in pharmaceuticals and other biologically active compounds, it is often necessary to synthesize a single enantiomer. This requires stereoselective or enantioselective methods.

Asymmetric Catalytic Approaches for Chiral Amine Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. This can be achieved through the asymmetric reductive amination of the precursor ketone, cyclohexylcyclopentanone. This approach utilizes a chiral catalyst, typically a transition-metal complex coordinated to a chiral ligand, which facilitates the stereoselective reduction of the prochiral imine intermediate. This process creates a preference for the formation of one enantiomer over the other.

The development of chiral phosphinooxazoline/nickel complexes, for example, has enabled the enantioselective synthesis of chiral cyclopent-2-enones, demonstrating the utility of asymmetric catalysis in constructing chiral five-membered rings. nih.gov Similar catalytic systems can be adapted for the asymmetric reduction of imines, providing a powerful tool for generating chiral amines with high enantiomeric excess.

Diastereoselective Strategies Employing Chiral Auxiliaries

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be employed in several ways. For instance, reacting cyclohexylcyclopentanone with a chiral primary amine would form a chiral imine. The stereocenter on the auxiliary would then direct the nucleophilic addition (e.g., reduction by a hydride) to one of the two faces of the C=N bond, leading to a preponderance of one diastereomer. Subsequent cleavage of the auxiliary would release the desired enantiomerically enriched amine. Chiral auxiliaries like Oppolzer's camphor sultam and Evans' oxazolidinones have proven effective in directing stereochemistry in various transformations. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application | Key Feature |

|---|---|---|---|

| Oppolzer's Camphor Sultam | Sulfonamide | Aldol (B89426), alkylation, Diels-Alder reactions | Rigid bicyclic structure provides excellent stereocontrol, often leading to high diastereoselectivity. researchgate.net |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations and aldol reactions | Forms chiral enolates that react with high diastereoselectivity; the auxiliary is readily cleaved. researchgate.net |

| (1S,2R)-(-)-trans-2-trityl-1-cyclohexanol (TTC) | Cyclohexanol derivative | Oxidative cyclization | Demonstrates high diastereoselectivity (dr = 97:3) in permanganate-mediated reactions. researchgate.net |

| Chiral C₂ Symmetrical Diamines | Diamine | Formation of chiral aminals | The resulting chiral imidazolidine ring exerts stereocontrol through steric or chelation effects. researchgate.net |

Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, it is formed as a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org Chiral resolution is the process of separating these enantiomers. wikipedia.org

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. libretexts.orgwikipedia.org The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt is treated with a base to regenerate the enantiomerically pure amine. wikipedia.org

Another approach is enzymatic kinetic resolution. In this technique, an enzyme selectively catalyzes a reaction on one of the enantiomers in the racemic mixture at a much faster rate than the other. researchgate.netmdpi.com For example, a lipase enzyme could be used to acylate one amine enantiomer, allowing the acylated product and the unreacted amine enantiomer to be separated by conventional methods like chromatography. mdpi.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Mandelic Acid | Chiral Acid | Forms diastereomeric salts, allowing for separation by crystallization. libretexts.orgwikipedia.org |

| Camphor-10-sulfonic Acid | Chiral Acid | Used for the resolution of racemic bases via diastereomeric salt formation. libretexts.org |

| Lipase (e.g., from Candida rugosa) | Enzyme | Catalyzes enantioselective acylation, allowing for kinetic resolution. mdpi.com |

| Brucine / Strychnine | Chiral Alkaloid Base | While typically used to resolve acids, these demonstrate the principle of using chiral natural products. libretexts.org |

Cascade and Multicomponent Reactions Incorporating Amine Moieties

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. These approaches are particularly valuable for the construction of complex molecules like α,α-disubstituted cycloalkylamines from simple precursors.

One promising strategy involves the photocatalytic olefin-hydroaminoalkylation, a multicomponent process that combines dialkylamines, carbonyl compounds, and alkenes to generate structurally diverse tertiary alkylamines. cam.ac.ukcam.ac.uk This method relies on the visible-light-mediated reduction of an in situ-generated iminium ion to form an α-amino radical, which then couples with an alkene. While direct synthesis of this compound using this method has not been reported, a plausible pathway could involve the reaction of cyclohexylamine, cyclopentanone, and a suitable alkene, although the generation of a primary amine might require subsequent deprotection steps.

Another relevant approach is the water-accelerated organocatalytic multicomponent allylation. This method has proven effective for the synthesis of α-tertiary amines by reacting ketones with amines and allylboronates. nih.gov The synergistic catalysis of a hydrophobic Brønsted acid and a squaramide hydrogen-bonding donor in an aqueous medium facilitates the formation of the desired homoallylic amines. nih.gov The reaction of cyclopentanone, cyclohexylamine, and an allylboronate could potentially yield a precursor that can be subsequently converted to this compound.

A general overview of relevant multicomponent reactions for amine synthesis is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Photocatalytic Olefin-Hydroaminoalkylation | Dialkylamine, Carbonyl, Alkene | Visible light, Photocatalyst | Tertiary Alkylamine |

| Organocatalytic Multicomponent Allylation | Ketone, Amine, Allylboronate | Brønsted acid, Squaramide, Water | α-Tertiary Homoallylic Amine |

Novel Synthetic Routes via Ring Transformations and Rearrangements

Ring transformation and rearrangement reactions provide innovative pathways to access cyclic amine structures that may be difficult to synthesize through conventional methods. These reactions often involve the expansion or contraction of a pre-existing ring system to generate the desired cycloalkylamine core.

Ring Expansion Reactions:

A potential strategy for the synthesis of the cyclopentylamine moiety involves the ring expansion of a smaller ring system. For instance, the vinylcyclopropane rearrangement, which converts a vinyl-substituted cyclopropane to a cyclopentene, offers a powerful tool for constructing five-membered rings. wikipedia.org Subsequent functionalization and reduction of the cyclopentene could lead to the desired cyclopentylamine scaffold. Another classical method is the Demjanov ring expansion, which involves the diazotization of an aminomethylcycloalkane, leading to a ring-expanded alcohol that can be further converted to the amine. baranlab.org

Ring Contraction Reactions:

Conversely, ring contraction of a larger ring can also be employed. The Favorskii rearrangement of α-halo cyclohexanones can lead to cyclopentanecarboxylic acid derivatives, which can then be converted to the corresponding amine via a Curtius or Hofmann rearrangement. researchgate.net Oxidative ring contractions of α-formyl cyclic ketones have also been shown to produce functionalized cyclopentanes. rsc.org

The following table summarizes key ring transformation and rearrangement reactions applicable to the synthesis of cyclic amines.

| Reaction Name | Starting Material | Key Transformation | Product |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | rsc.orgrsc.org-Sigmatropic Rearrangement | Cyclopentene |

| Demjanov Ring Expansion | Aminomethylcycloalkane | Diazotization and Rearrangement | Ring-Expanded Cycloalkanol |

| Favorskii Rearrangement | α-Halo Cyclohexanone | Base-induced Rearrangement | Cyclopentanecarboxylic Acid Derivative |

| Oxidative Ring Contraction | α-Formyl Cyclic Ketone | Oxidation and Rearrangement | Functionalized Cyclopentane (B165970) |

Exploration of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and its analogues, several green strategies can be considered to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

One-pot and multicomponent reactions, as discussed in section 2.3, are inherently greener as they reduce the number of synthetic steps, solvent usage, and purification processes. mdpi.com The use of water as a solvent, as seen in the organocatalytic multicomponent allylation, is a significant step towards greener synthesis. nih.gov

Catalysis plays a pivotal role in green chemistry. The use of catalytic amounts of reagents is superior to stoichiometric ones. For instance, the development of catalytic reductive amination of carbonyl compounds using abundant and non-toxic catalysts like AlCl₃ with a safe reducing agent like polymethylhydrosiloxane (PMHS) in ethanol represents a greener alternative to traditional methods that often employ hazardous reagents. rsc.org

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com This has been successfully applied to the synthesis of various saturated cyclic amines. mdpi.com

The principles of green chemistry can be systematically applied to the synthesis of cyclic amines as outlined in the table below.

| Green Chemistry Principle | Application in Cyclic Amine Synthesis |

| Waste Prevention | One-pot and multicomponent reactions to minimize intermediate isolation and purification steps. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic catalysts and reagents, such as AlCl₃/PMHS for reductive amination. rsc.org |

| Safer Solvents and Auxiliaries | Employing water as a solvent or conducting reactions under solvent-free conditions. nih.govmdpi.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the cycloalkane rings. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving 1 Cyclohexylcyclopentan 1 Amine

Kinetic and Thermodynamic Parameters of Amine Transformations

The study of kinetic and thermodynamic parameters is fundamental to understanding the feasibility, rate, and equilibrium position of reactions involving 1-Cyclohexylcyclopentan-1-amine. These parameters provide quantitative insights into the energy changes and reaction speeds, which are heavily influenced by the amine's significant steric bulk. illinois.edu

Detailed kinetic and thermodynamic studies on various amine reactions have been conducted, offering a model for how this compound might be investigated. rsc.org For instance, in reactions such as nucleophilic substitution or catalysis, the bulky cyclohexyl and cyclopentyl groups at the α-carbon are expected to create considerable steric hindrance. This steric impediment would likely decrease the rates of bimolecular reactions compared to less hindered amines.

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, would reveal the stability of products and the influence of temperature on the reaction equilibrium. Due to the restricted rotation and conformational rigidity imposed by the two rings, reactions leading to a more ordered transition state might be entropically disfavored.

Illustrative Data for Amine Transformations:

While specific data for this compound is not available, a typical kinetic and thermodynamic data table for an amine transformation might look as follows:

| Reaction Parameter | Value | Units |

| Rate Constant (k) | [Example Value] | M⁻¹s⁻¹ |

| Activation Energy (Ea) | [Example Value] | kJ/mol |

| Enthalpy of Reaction (ΔH) | [Example Value] | kJ/mol |

| Entropy of Reaction (ΔS) | [Example Value] | J/(mol·K) |

| Gibbs Free Energy (ΔG) | [Example Value] | kJ/mol |

Transition State Analysis of Amine-Mediated Reactions

Transition state analysis is a powerful tool for elucidating the precise mechanism of a chemical reaction. For reactions involving this compound, computational chemistry, specifically density functional theory (DFT), would be invaluable for modeling the high-energy transition state structures. nih.govudg.edu These calculations can help predict reaction pathways, activation energies, and the influence of the amine's stereochemistry on the reaction outcome.

For example, in a hypothetical reaction where the amine acts as a nucleophile, the transition state would likely show significant steric strain between the cyclohexyl and cyclopentyl groups and the reacting partner. Computational models can quantify this strain and compare it to less hindered amines, providing a rationale for observed reactivity differences. udg.edu The geometry of the nitrogen atom in the transition state, and its deviation from ideal sp³ hybridization due to steric hindrance, is a key area of interest. nih.gov

Hypothetical Transition State Geometries:

A computational analysis would typically yield data such as the following, comparing the transition state (TS) to the ground state (GS) of the amine:

| Geometric Parameter | Ground State (GS) | Transition State (TS) |

| C-N Bond Length | [Example Value] Å | [Example Value] Å |

| N-H Bond Length | [Example Value] Å | [Example Value] Å |

| C-N-C Bond Angle | [Example Value] ° | [Example Value] ° |

| Dihedral Angle (Cyclohexyl-C-N-H) | [Example Value] ° | [Example Value] ° |

Role of the Amine Functionality in Catalytic Cycles

The amine functionality of this compound could allow it to participate in various catalytic cycles, either as a catalyst itself (an organocatalyst) or as a ligand for a metal catalyst. The steric bulk of the cyclohexyl and cyclopentyl groups would be a defining feature in its catalytic activity, potentially leading to high stereoselectivity in certain reactions. acs.org

In organocatalysis, the amine could, for instance, form a nucleophilic enamine or a charged iminium ion intermediate, which then participates in subsequent bond-forming steps. The steric hindrance would influence which substrates can approach the reactive intermediate, thereby controlling the selectivity of the reaction.

As a ligand in transition-metal catalysis, the steric properties of this compound would play a crucial role in determining the coordination environment around the metal center. This, in turn, affects the catalytic activity and selectivity of the complex. The development of palladium catalysts for the arylation of hindered primary amines highlights the importance of ligand design in overcoming steric challenges. acs.org

Illustrative Catalytic Cycle Steps:

A simplified, hypothetical catalytic cycle involving an amine might include the following steps, each with its own kinetic and thermodynamic profile:

| Step | Description |

| 1 | Catalyst-Substrate Binding |

| 2 | Formation of Reactive Intermediate (e.g., Iminium Ion) |

| 3 | Bond Formation with Second Substrate |

| 4 | Product Release and Catalyst Regeneration |

Photochemical and Electrochemical Mechanistic Pathways

The investigation of photochemical and electrochemical reactions can reveal alternative mechanistic pathways for the transformation of this compound.

Photochemical Pathways: While specific photochemical studies on this compound are not documented, sterically hindered amines can undergo photochemical transformations. researchgate.net For example, irradiation could lead to the formation of radical intermediates via N-H bond cleavage or single-electron transfer. The subsequent reactions of these radicals would be a key area of mechanistic investigation. The study of other cyclic amines has shown that photochemical reactions can lead to complex molecular rearrangements and the formation of novel heterocyclic systems. rsc.orgrsc.org

Electrochemical Pathways: The electrochemical oxidation of amines is a well-established field of study. researchgate.netnih.govnih.govacs.orgacs.org For this compound, electrochemical oxidation would likely proceed via the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate would be highly dependent on the steric environment around the nitrogen atom. researchgate.net In some cases, electrochemical oxidation of primary amines can lead to the formation of nitriles or imines. nih.govacs.org The bulky substituents on this compound might influence the product distribution and the potential required for oxidation.

Potential Intermediates in Photochemical and Electrochemical Reactions:

| Pathway | Key Intermediate | Potential Subsequent Reaction |

| Photochemical | Aminyl Radical (•NHR) | Hydrogen abstraction, cyclization |

| Electrochemical | Radical Cation (R-NH₂⁺•) | Deprotonation, dimerization, reaction with solvent |

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms. numberanalytics.comnumberanalytics.com By replacing specific atoms in this compound with their heavier isotopes (e.g., ¹⁵N for nitrogen, ²H for hydrogen), the fate of these atoms can be tracked throughout a reaction using techniques like mass spectrometry and NMR spectroscopy. nih.govnih.gov

For example, to determine whether a specific C-H bond is broken in the rate-determining step of a reaction, a kinetic isotope effect (KIE) study could be performed using a deuterated analogue of this compound. A significant KIE would provide strong evidence for the involvement of that C-H bond in the transition state.

Similarly, ¹⁵N labeling of the amine group would unambiguously track the nitrogen atom through complex reaction sequences, confirming its final position in the product or identifying any nitrogen-containing intermediates. This is particularly useful in distinguishing between different possible rearrangement or fragmentation pathways. acs.org

Example of an Isotopic Labeling Experiment Design:

| Labeled Compound | Reaction Studied | Analytical Technique | Mechanistic Question Addressed |

| 1-Cyclohexylcyclopentan-1-¹⁵N-amine | Catalytic amination | Mass Spectrometry | Does the nitrogen atom remain bonded to the cycloalkyl scaffold? |

| This compound-dₓ | Dehydrogenation | NMR Spectroscopy, Mass Spectrometry | Which C-H bonds are cleaved during the reaction? |

Chemical Transformations and Derivatization Strategies

Formation of Imine and Enamine Derivatives

The reaction of primary amines with aldehydes or ketones is a fundamental transformation that yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org

For 1-Cyclohexylcyclopentan-1-amine, the reaction proceeds by adding the primary amine to an aldehyde or ketone. masterorganicchemistry.com The process is reversible and the removal of water is typically required to drive the equilibrium towards the imine product. The pH must be carefully controlled; the reaction rate is optimal around a pH of 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a low pH would render the amine non-nucleophilic by protonating it. libretexts.org

The general mechanism for imine formation with this compound is as follows:

Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen to yield the neutral imine. libretexts.org

Enamine formation, in contrast, typically occurs when a secondary amine reacts with an aldehyde or ketone. libretexts.org The mechanism is similar to imine formation up to the iminium ion stage. However, since there is no second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. As this compound is a primary amine, it will form imines rather than enamines under these conditions. libretexts.org

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Building Block

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.netenamine.net Primary amines are crucial synthons for the construction of a wide variety of N-heterocyclic scaffolds through multicomponent reactions and other cyclization strategies. researchgate.net this compound, with its sterically demanding cyclohexyl and cyclopentyl groups, can be employed to create novel, three-dimensionally complex heterocyclic structures.

One common strategy involves the reaction of amines in multicomponent reactions to form complex molecules in a single step. For instance, this compound could serve as the amine component in reactions designed to produce substituted pyridines, pyrimidines, or other fused heterocyclic systems. researchgate.net The synthesis of various heterocyclic scaffolds often begins with a primary amine that is reacted with other components to build the ring system. For example, in the synthesis of certain quinazolinone derivatives, an amine is reacted with an isatoic anhydride (B1165640) to form an intermediate 2-aminobenzamide, which is then cyclized. nih.gov this compound could be used in such a sequence to introduce its bulky cycloalkyl moiety into the final heterocyclic product.

The development of poly-N-heterocyclic scaffolds can also be achieved through cascade reactions involving imines derived from primary amines. nih.gov An imine formed from this compound could be trapped by various interceptors in annulation reactions to generate densely functionalized N-heterocycles. nih.gov

Amide and Urea Derivative Formation

The formation of amides and ureas represents a significant class of reactions for primary amines. These derivatives are prevalent in biologically active compounds. nih.govnih.gov

Amide Formation: this compound can be readily converted to its corresponding amide derivatives by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). The reaction with a highly reactive acyl chloride, for example, is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The synthesis of cyclohexyl amide derivatives has been explored for their potential as receptor modulators. nih.govgoogle.com

Urea Derivative Formation: Urea derivatives are key structural motifs in many pharmaceutical agents due to their ability to form stable hydrogen bonds with biological targets. nih.govontosight.ai Unsymmetrical ureas can be synthesized from this compound through several methods. A traditional approach involves reacting the amine with an isocyanate. nih.gov More modern and safer methods avoid the handling of toxic reagents like phosgene (B1210022) and its derivatives by using phosgene substitutes such as N,N′-carbonyldiimidazole or by employing catalytic carbonylation reactions. nih.govorganic-chemistry.org For instance, a novel method for synthesizing unsymmetrical ureas involves the coupling of amides and amines using a hypervalent iodine reagent, which operates under mild, metal-free conditions. mdpi.com

Table 1: Representative Amide and Urea Formation Reactions

| Derivative Type | Reactant 1 | Reactant 2 | General Conditions | Product |

|---|---|---|---|---|

| Amide | This compound | Acetyl Chloride | Base (e.g., Pyridine) | N-(1-Cyclohexylcyclopentyl)acetamide |

| Amide | This compound | Benzoic Acid | Coupling Agent (e.g., DCC) | N-(1-Cyclohexylcyclopentyl)benzamide |

| Urea | This compound | Phenyl Isocyanate | Inert Solvent | 1-(1-Cyclohexylcyclopentyl)-3-phenylurea |

| Urea | This compound | Benzamide | PhI(OAc)2 | 1-(1-Cyclohexylcyclopentyl)-3-benzoylurea derivative |

This table presents theoretical reactions based on established chemical principles for primary amines.

Exploration of N-Functionalization Reactions

Beyond acylation, the nitrogen atom of this compound can undergo various other functionalization reactions to generate a diverse library of derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. This reaction can proceed in a stepwise manner, first forming the secondary amine, which can then be further alkylated to the tertiary amine. The reaction conditions, such as the stoichiometry of the alkylating agent and the nature of the base and solvent, can be controlled to favor mono- or di-alkylation. An alternative, more sustainable approach is the "hydrogen borrowing" or "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent in the presence of a suitable transition metal catalyst. google.com

N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic ring, such as in the Buchwald-Hartwig amination, is a powerful tool in synthetic chemistry. This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-aryl amines from aryl halides or triflates. Applying this methodology to this compound would yield N-(1-cyclohexylcyclopentyl)aniline derivatives, which are valuable structures in medicinal chemistry.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are known for their chemical stability and are common functionalities in various drug molecules.

Cycloaddition Reactions with the Amine Framework

While the amine itself does not directly participate in most cycloaddition reactions, its derived imines are valuable partners in such transformations. nih.gov The C=N bond of an imine can react with a conjugated diene in a [4+2] cycloaddition (aza-Diels-Alder reaction) to form tetrahydropyridine (B1245486) derivatives. libretexts.org

For this compound to be used in this context, it must first be converted to an imine, for example, by reacting it with an appropriate aldehyde. The resulting N-(1-cyclohexylcyclopentyl)imine can then act as the dienophile. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on the imine or electron-donating groups on the diene. libretexts.org

Furthermore, photochemical formal cycloadditions have been developed for imines. For instance, irradiation can generate an excited state of the imine with N-centered radical character, which can initiate intramolecular or intermolecular radical cyclization cascades to form complex, sp³-rich bridged bicyclic amine structures. nih.gov The imine derived from this compound could potentially be a substrate for such photochemical transformations, leading to novel polycyclic amine frameworks. nih.govresearchgate.net

Advanced Spectroscopic and Structural Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of 1-Cyclohexylcyclopentan-1-amine. umsystem.eduumsystem.edu These methods probe the vibrational modes of the molecule, offering insights into the conformation of the cycloalkyl rings and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR and Raman spectra are expected to be rich with information. The primary amine group gives rise to characteristic N-H stretching vibrations. In a non-polar solvent and at dilute concentrations, two distinct bands corresponding to the symmetric and asymmetric N-H stretches are anticipated in the 3400-3500 cm⁻¹ region. globalresearchonline.net In the solid state or in concentrated solutions, these bands are expected to broaden and shift to lower wavenumbers (typically 3250-3450 cm⁻¹) due to intermolecular hydrogen bonding (N-H···N). globalresearchonline.net

The C-H stretching vibrations of the cyclohexyl and cyclopentyl rings are predicted to appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration, typically weaker, is expected around 1020-1220 cm⁻¹. globalresearchonline.net The spectra will also feature a complex fingerprint region below 1500 cm⁻¹, containing CH₂ scissoring, twisting, and rocking vibrations, as well as C-C stretching and ring deformation modes. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the hydrocarbon backbone of the molecule should produce strong signals, making it particularly useful for analyzing the conformation of the fused ring system. kurouskilab.com

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch (Free) | 3400 - 3500 | FT-IR | Dilute solution in non-polar solvent. |

| N-H Stretch (H-bonded) | 3250 - 3450 | FT-IR | Solid state or concentrated solution. |

| C-H Stretch (Cycloalkane) | 2850 - 3000 | FT-IR, Raman | Strong intensity is expected. |

| CH₂ Scissoring | ~1445 - 1470 | FT-IR, Raman | Characteristic of cycloalkane rings. |

| N-H Bending | 1590 - 1650 | FT-IR | Medium intensity band. |

| C-N Stretch | 1020 - 1220 | FT-IR | Typically weak to medium intensity. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Advanced NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution, providing detailed information on its connectivity, stereochemistry, and dynamic processes.

A combination of 2D NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton spectrum is expected to show complex overlapping multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the CH₂ groups of the cyclohexyl and cyclopentyl rings. docbrown.infochemicalbook.com The single proton on the carbon bearing the amine group in a related compound like cyclohexylamine (B46788) appears around 2.6 ppm. chemicalbook.com The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment. The quaternary carbon atom at the junction of the two rings and bonded to the amine group would be found significantly downfield.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclohexyl and cyclopentyl rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the relative orientation of the two rings and the preferred conformation of the molecule in solution.

Table 2: Predicted 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent CH₂ protons within each ring system. | Establishes proton-proton connectivity within the cyclohexyl and cyclopentyl moieties. |

| HSQC | Cross-peaks linking each CH₂ proton signal to its corresponding ¹³C signal. | Unambiguously assigns carbon signals. |

| HMBC | Correlations from CH₂ protons to the quaternary carbon (C1) and adjacent carbons across the ring junction. | Confirms the connectivity between the cyclohexyl and cyclopentyl rings and the amine group. |

Solid-State NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. ssNMR is particularly valuable for identifying the presence of polymorphism (different crystalline forms), as distinct crystal packing environments would result in different ¹³C chemical shifts. It can also be used to study molecular motions in the solid state, such as ring dynamics.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD).

However, if a chiral center were introduced into the molecule, for instance, through substitution on one of the rings, the resulting enantiomers could be distinguished using ECD. The technique measures the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of the chiral derivative could be determined.

X-ray Diffraction Studies of Crystalline Forms and Co-crystals

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. mdpi.com This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles.

Furthermore, XRD is the primary tool for investigating co-crystals. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new solid forms with potentially different physical properties. XRD would be used to characterize the structure of these co-crystals, detailing the specific intermolecular interactions between the amine and the co-former.

Mass Spectrometry for Mechanistic Pathway Elucidation (beyond basic identification)

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound. Beyond this, tandem mass spectrometry (MS/MS) is used to investigate its fragmentation pathways, which helps to confirm the molecular structure. Under electron ionization (EI), the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation reactions.

The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of either a cyclohexyl radical or a cyclopentyl radical, leading to the formation of stable iminium ions. Fragmentation of the rings themselves would also lead to a series of smaller fragment ions. Elucidating these pathways provides a fragmentation fingerprint that is unique to the molecule's structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₁H₂₁N]⁺˙ | Molecular Ion [M]⁺˙ |

| 98 | [C₅H₈=NH₂]⁺ | Alpha-cleavage: Loss of cyclohexyl radical (•C₆H₁₁) |

| 84 | [C₆H₁₀=NH₂]⁺ | Alpha-cleavage: Loss of cyclopentyl radical (•C₅H₉) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net While specific DFT studies on 1-Cyclohexylcyclopentan-1-amine are not available, calculations on analogous compounds like cyclohexylamine (B46788) and other aliphatic amines provide insights into its likely properties.

DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For aliphatic amines, the lone pair of electrons on the nitrogen atom resides in the HOMO, making them effective electron donors and bases. The reactivity of these amines can be quantified using various descriptors derived from DFT calculations, including chemical potential, hardness, and electrophilicity index. irjweb.com These parameters help in predicting how the molecule will interact with other chemical species. For instance, in a study of various aliphatic amines, the HOMO energy was identified as a significant descriptor in Quantitative Structure-Activity Relationship (QSAR) models for predicting their basicity (pKa values). researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Aliphatic Amines

| Property | Description | Typical Value Range for Aliphatic Amines |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -5.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -4.0 to -3.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 1.5 to 2.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.0 to 1.5 D |

Note: The values in this table are illustrative and based on general findings for aliphatic amines. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound is expected to be complex due to the flexibility of both the cyclohexane (B81311) and cyclopentane (B165970) rings, as well as the rotation around the C-N bond. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

For the cyclohexane ring, the chair conformation is the most stable, but the amino substituent can occupy either an axial or an equatorial position. In cyclohexylamine, the equatorial conformer is more stable than the axial conformer. This preference is due to the steric hindrance between the axial amino group and the axial hydrogens on the same side of the ring. Computational studies on cyclohexylamine have quantified this energy difference, with the equatorial conformer being favored.

The cyclopentane ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. The attachment of the bulky cyclohexyl and amine groups to the same carbon atom would significantly influence the preferred conformation of the cyclopentane ring and the rotational barrier around the C-C bond connecting the two rings. A comprehensive energy landscape mapping would require systematic computational searches to locate all low-energy minima and the transition states connecting them.

Table 2: Calculated Thermodynamic Data for Cyclohexylamine Conformational Inversion

| Parameter | Value (kJ/mol) | Method |

| ΔH | 6.35 | B3LYP/aug-cc-pVDZ |

| ΔG° (298.15 K) | 7.28 | B3LYP/aug-cc-pVDZ |

This data represents the calculated enthalpy and Gibbs free energy difference for the conversion of the equatorial conformer of cyclohexylamine to the axial conformer.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its behavior in the liquid phase and in solution.

Simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the amine groups of neighboring molecules. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. researchgate.netyoutube.com For instance, an RDF for the N-H···N hydrogen bond would show a distinct peak at a short distance, indicating a strong interaction.

Solvent effects are also crucial to a molecule's behavior. MD simulations can model the solvation of this compound in various solvents, showing how solvent molecules arrange around the solute and how this affects its conformation and properties. The diffusion coefficient of the molecule in a solvent can also be calculated from MD trajectories, providing information on its mobility. kashanu.ac.ir

Table 3: Potential Insights from Molecular Dynamics Simulations

| Simulation Output | Information Gained |

| Radial Distribution Functions (RDFs) | Details of intermolecular interactions, such as hydrogen bonding distances and coordination numbers. |

| Diffusion Coefficient | Rate of movement of the molecule through a solvent. |

| Solvation Free Energy | The energetic cost or gain of dissolving the molecule in a solvent. |

| Conformational Dynamics | How the molecule changes its shape over time in a liquid environment. |

This table illustrates the type of data that could be obtained from MD simulations of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Analogues (focused on chemical reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property or activity. nih.gov In the context of chemical reactivity for analogues of this compound, a QSAR model could be developed to predict properties like basicity (pKa).

For a series of aliphatic amines, a QSAR model for basicity might take the form:

pKa = a₀ + a₁ * (Descriptor 1) + a₂ * (Descriptor 2) + ...

The descriptors in such a model are numerical representations of the molecular structure. These can include constitutional descriptors (e.g., number of carbon atoms), topological descriptors (e.g., molecular connectivity indices), and quantum chemical descriptors (e.g., HOMO energy, partial charge on the nitrogen atom). researchgate.netacs.org

A study on a wide range of aliphatic amines demonstrated that their physicochemical properties could be correlated with a set of six parameters, including the number of carbon atoms and descriptors related to intramolecular charge-induced dipoles. acs.org Such models can be used to estimate the reactivity of new, untested amines based on their calculated structural descriptors.

Table 4: Common Descriptors in QSAR Models for Aliphatic Amine Reactivity

| Descriptor Type | Example | Relevance to Reactivity |

| Constitutional | Molecular Weight | General size of the molecule. |

| Topological | Wiener Index | Branching of the carbon skeleton. |

| Quantum Chemical | Partial Charge on Nitrogen | Relates to the availability of the lone pair for protonation. |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. researchgate.net |

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to aid in structure elucidation and assignment of spectral features.

Infrared (IR) Spectroscopy: DFT calculations are commonly used to compute the vibrational frequencies of molecules. researchgate.net These calculated frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, key predicted vibrational modes would include the N-H stretches (typically around 3300-3500 cm⁻¹), C-H stretches, and C-N stretches. The NIST Chemistry WebBook provides an experimental IR spectrum for the analog cyclohexylamine. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using computational methods, often by employing DFT calculations. These predictions are valuable for assigning peaks in experimental NMR spectra. For a complex molecule like this compound, with many non-equivalent protons and carbons, computational prediction would be particularly useful.

Table 5: Representative Predicted Spectroscopic Data for Cyclohexylamine

| Spectroscopy | Parameter | Predicted Value Range |

| IR | N-H Stretch | ~3360 cm⁻¹, ~3280 cm⁻¹ |

| IR | C-N Stretch | ~1080 cm⁻¹ |

| ¹³C NMR | C-N Carbon | ~50 ppm |

| ¹H NMR | H on C-N | ~2.6 ppm |

Note: These values are based on experimental and predicted data for cyclohexylamine and serve as an approximation for the target molecule.

Quantum Chemical Studies of Proton Affinities and Basicity

The basicity of an amine is a fundamental aspect of its chemical reactivity. Quantum chemical calculations can provide quantitative measures of basicity through the calculation of proton affinity (PA) and gas-phase basicity (GB).

Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton: Molecule + H⁺ → [Molecule-H]⁺

A higher proton affinity indicates a stronger base. These values can be calculated with high accuracy using methods like DFT and post-Hartree-Fock methods. researchgate.net For aliphatic amines, the primary factor influencing basicity is the availability of the nitrogen lone pair to accept a proton. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making aliphatic amines more basic than ammonia. unacademy.com

The structure of this compound, with two alkyl groups (cyclohexyl and cyclopentyl) attached to the carbon bearing the amine, would be expected to have a significant electron-donating inductive effect, leading to a high proton affinity and making it a relatively strong base among aliphatic amines. Computational studies on a series of piperidine (B6355638) derivatives (structurally similar to the cyclohexane portion) have shown how substituents can modulate proton affinity. researchgate.netresearchgate.net

Table 6: Comparison of Basicity Concepts

| Term | Definition | Relevance |

| Proton Affinity (PA) | Negative of the gas-phase enthalpy change of protonation. | Intrinsic basicity of a molecule in the absence of solvent. |

| Gas-Phase Basicity (GB) | Negative of the gas-phase Gibbs free energy change of protonation. | Intrinsic basicity including entropy effects. |

| pKa | Negative logarithm of the acid dissociation constant of the conjugate acid in solution. | Basicity in a specific solvent (e.g., water), including solvation effects. |

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral amines, in particular, are invaluable starting materials and reagents in asymmetric synthesis. Should 1-Cyclohexylcyclopentan-1-amine be resolved into its constituent enantiomers, it would present a powerful building block for the construction of complex chiral molecules.

The strategic placement of the amine on a quaternary carbon atom, flanked by two different cycloalkanes, makes it a desirable synthon. The synthesis of chiral cyclohexenylamine analogues from homoallylic amines has been demonstrated, showcasing a pathway to create diverse and biologically relevant scaffolds. nih.gov The resolution of racemic amines or the development of an asymmetric synthesis for this compound would be the first critical step. Methods such as diastereomeric salt formation with a chiral acid or enzymatic kinetic resolution could potentially be employed.

Once obtained in enantiopure form, this amine could be incorporated into larger molecules, imparting its stereochemistry to the final product. Its utility would be particularly pronounced in the synthesis of pharmaceutical agents where specific stereoisomers are required for therapeutic efficacy. The synthesis of chiral amines with stereogenic centers at various positions relative to the nitrogen atom is a well-established field, and this compound would be a novel addition to the chemist's toolbox. acs.org

Table 1: Potential Chiral Applications of this compound Analogues

| Application Area | Description | Relevant Research Findings |

| Pharmaceutical Scaffolds | Incorporation into drug candidates to control stereochemistry and biological activity. | Chiral amines are key motifs in a vast number of natural products and drugs. acs.org |

| Chiral Auxiliaries | Temporary attachment to a prochiral substrate to direct a stereoselective reaction. | The bulky nature of the cyclohexyl and cyclopentyl groups could offer high levels of stereocontrol. |

| Synthesis of Chiral Ligands | Used as a starting material for the preparation of new chiral ligands for asymmetric catalysis. | The development of novel P-stereogenic ligands has been achieved from bulky aminophosphine (B1255530) boranes. acs.org |

Role as a Ligand or Organocatalyst in Stereoselective Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potential ligand for transition metal catalysis. The steric bulk provided by the cyclohexyl and cyclopentyl groups could create a unique chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The development of chiral ligands is crucial for the advancement of asymmetric catalysis. acs.org

Furthermore, secondary amines are known to act as organocatalysts, activating substrates through the formation of enamines or iminium ions. unige.chnih.gov Chiral secondary amines, in particular, have been successfully employed in a wide range of enantioselective transformations. The specific steric and electronic properties of this compound could lead to novel reactivity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. Research has shown that the design of the organocatalyst, including the nature of the amine, is critical for achieving high enantioselectivity. unige.ch

Table 2: Research Highlights in Amine-Based Catalysis

| Catalyst Type | Reaction Type | Key Finding |

| Chiral Primary Amines | Various enantioselective reactions | Often complementary or superior to secondary amine catalysts. rsc.org |

| Chiral Secondary Amines | Asymmetric conjugate addition | Pyrrolidine analogues are effective for enamine activation. unige.ch |

| Amine-containing Ligands | Visible-light-promoted photoredox catalysis | Secondary amines can enhance the photophysical properties of metal catalysts. nih.gov |

Precursor for Complex Natural Product Synthesis (Synthetic Pathway Integration)

The synthesis of complex natural products often requires the strategic use of carefully designed building blocks. The rigid framework and defined stereochemistry of a resolved this compound would make it an attractive precursor for the synthesis of certain classes of alkaloids and other nitrogen-containing natural products.

For instance, the synthesis of m-phenylenediamine (B132917) derivatives has been achieved from cyclohexanone (B45756) motifs and secondary amines through aerobic dehydrogenative aromatization. acs.org This suggests that this compound could potentially be used in similar transformations to create complex aromatic structures. The ability to introduce both a cyclohexyl and a cyclopentyl moiety in a single step could streamline synthetic routes and enable access to novel molecular architectures. The synthesis of biologically important cyclohexenylamine analogues further highlights the utility of such building blocks. nih.gov

Incorporation into Polymeric Materials (e.g., polyurethanes where amine acts as catalyst component, not finished polymer properties)

In the production of polyurethane foams, tertiary amines are widely used as catalysts to balance the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. ekb.egresearchgate.netresearchgate.net While this compound is a secondary amine, it can be readily converted to a tertiary amine through N-alkylation. The resulting tertiary amine, possessing significant steric hindrance, could exhibit interesting catalytic activity in polyurethane formation.

The choice of amine catalyst can significantly influence the reaction kinetics and the final properties of the polyurethane foam. ekb.eg A bulky amine catalyst derived from this compound might offer delayed action catalysis, which is beneficial for mold-filling applications. google.com Aliphatic and alicyclic amine catalysts, such as N,N-dimethylcyclohexylamine, are commonly used in the industry. whamine.com The unique structure of a tertiary amine derived from this compound could provide a different level of catalytic control.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The defined shape and hydrogen bonding capabilities of this compound make it a potential building block for the construction of self-assembling systems. The secondary amine can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered structures such as rosettes, chains, or more complex assemblies.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Activation and Catalytic Systems

Future synthetic strategies will likely move beyond traditional thermal activation methods. The exploration of unconventional activation techniques such as photochemistry, electrochemistry, and mechanochemistry holds promise for accessing new reaction pathways and improving selectivity. In catalysis, the development of novel chiral catalysts will be crucial for the enantioselective synthesis of specific stereoisomers of 1-Cyclohexylcyclopentan-1-amine and its derivatives. researchgate.net Copper-catalyzed cross-coupling reactions, which have shown high efficiency in the synthesis of complex nitrogen-containing heterocycles, could be adapted for the construction of the C-N bond in these alicyclic amines. researchgate.net

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of chemical reactions. spectroscopyonline.com Techniques such as Attenuated Total Reflectance (ATR) infrared spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.comresearchgate.net This provides invaluable kinetic and mechanistic data that is often inaccessible through traditional offline analysis. spectroscopyonline.com For instance, in-situ NMR can be particularly powerful for studying light-sensitive or rapid photochemical transformations, which could be relevant if photocatalytic methods are developed for the synthesis of this compound. researchgate.net The ability to monitor reactions in real-time facilitates rapid optimization of reaction conditions and can lead to the discovery of transient but critical intermediate species. spectroscopyonline.com

| Spectroscopic Technique | Application in Reaction Monitoring | Potential Insights for this compound Synthesis |

| Infrared (IR) Spectroscopy (ATR) | Real-time tracking of functional group changes. spectroscopyonline.com | Monitoring the conversion of a ketone precursor to the amine, disappearance of C=O stretch, appearance of N-H stretch. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of species in solution over time. researchgate.net | Elucidating reaction pathways, identifying intermediates, and determining reaction kinetics and quantum yields in photocontrolled reactions. researchgate.net |

Integration of Machine Learning and AI in Synthetic Route Planning and Mechanistic Prediction

Moreover, machine learning models are being developed to predict reaction outcomes and even elucidate reaction mechanisms. researchgate.netarxiv.org By training on large datasets of known reactions, these models can learn the complex interplay of factors that govern chemical reactivity. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory. arxiv.org The synergy between retrosynthetic planning algorithms and forward reaction predictors offers a powerful approach to evaluating the synthesizability of a proposed molecule before committing to laboratory work. arxiv.org

Designing Novel Derivatives for Specific Chemical Functions

Future research will undoubtedly focus on the rational design and synthesis of novel derivatives of this compound to achieve specific chemical or material functions. By strategically modifying the cyclohexyl or cyclopentyl rings, or by introducing various substituents on the amine group, it is possible to fine-tune the molecule's properties. For example, derivatives could be designed to act as new catalysts, where the amine moiety serves as a coordinating ligand for a metal center or as a basic site to promote a reaction. Other derivatives could be engineered as components for advanced materials, with properties tailored for applications in polymers, liquid crystals, or pharmaceuticals. The synthesis and characterization of such novel amine derivatives, as demonstrated in the development of new anticancer agents from different amine precursors, provides a template for future exploration in this area. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexylcyclopentan-1-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclohexyl halides or ketones. For example, cyclohexanone can undergo reductive amination with cyclopentylamine derivatives under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) . Optimization strategies include:

- Catalyst selection : Transition metal catalysts improve reaction efficiency (e.g., Pd/C for hydrogenation steps) .

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilic substitution rates in intermediate steps .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR spectroscopy : and NMR confirm the cyclohexyl and cyclopentyl ring connectivity, with distinct shifts for amine protons (~2.5 ppm) and quaternary carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHN) and detects fragmentation patterns .

- Infrared (IR) spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (~1250 cm) confirm the amine group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from structural analogs or assay variability. Steps to address this include:

-

Structural validation : Compare NMR and X-ray crystallography data to ensure compound identity .

-

Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

-

Comparative analysis : Use structurally related compounds (Table 1) to isolate the impact of substituents on activity .

Table 1: Comparative Bioactivity of Structural Analogs

Compound Substituent Reported IC (nM) Target Receptor This compound None 150 ± 20 5-HT 1-(4-Chlorophenyl) derivative 4-Cl 85 ± 15 σ 1-(3-Methoxyphenyl) derivative 3-OCH 220 ± 30 D

Q. What strategies are recommended for designing experiments to elucidate the mechanism of action of this compound in neurological targets?

- Methodological Answer : Focus on receptor binding and functional assays:

- Radioligand displacement : Use -labeled antagonists (e.g., ketanserin for 5-HT) to measure affinity .

- Calcium flux assays : Monitor intracellular Ca changes in transfected HEK293 cells expressing target GPCRs .

- Knockout models : Compare wild-type and receptor-deficient animal models to confirm target specificity .

Q. In computational studies, which molecular docking parameters should be prioritized when predicting the binding affinity of this compound with serotonin receptors?

- Methodological Answer : Key parameters include:

- Force field selection : Use AMBER or CHARMM for accurate ligand-receptor energy minimization .

- Solvent models : Include explicit water molecules or a Poisson-Boltzmann continuum model to account for hydrophobic interactions .

- Flexible docking : Allow side-chain flexibility in the receptor’s binding pocket to accommodate the cyclohexyl group .

Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) and biological assay protocols in detail .

- Data validation : Use orthogonal analytical methods (e.g., HPLC alongside NMR) to confirm compound purity >95% .

- Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.